2-Chloro-5-(difluoromethoxy)-1H-benzimidazole
Description
Properties
Molecular Formula |
C8H5ClF2N2O |
|---|---|
Molecular Weight |
218.59 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H5ClF2N2O/c9-7-12-5-2-1-4(14-8(10)11)3-6(5)13-7/h1-3,8H,(H,12,13) |
InChI Key |
JNZJAUIKFAIPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Etherification :
4-Aminophenol undergoes etherification with chlorodifluoromethane in the presence of sodium hydroxide to yield 4-difluoromethoxy-aniline. -
Nitration and Reduction :
The aniline derivative is nitrated at the ortho position using nitric acid in dichloromethane, followed by catalytic hydrogenation (H₂, FeCl₃/charcoal) to produce 4-difluoromethoxy-o-phenylenediamine. -
Cyclocondensation :
Reacting the diamine with chloroacetyl chloride in acetone under basic conditions (K₂CO₃) facilitates ring closure, yielding the target compound.
Key Reaction Conditions :
-
Temperature: 0–5°C (initial step), room temperature (cyclization).
-
Solvent: Acetone or DMF.
Spectral Confirmation :
-
FTIR : C-F stretch at 1176 cm⁻¹, C=N (benzimidazole) at 1583 cm⁻¹.
-
¹H NMR : Aromatic protons at δ 6.58–8.03, -OCHF₂ singlet at δ 6.95.
Chlorination of 5-Difluoromethoxy-2-mercapto-1H-benzimidazole
This two-step approach first synthesizes the 2-mercapto intermediate, followed by thiol-to-chlorine substitution.
Step 1: Synthesis of 5-Difluoromethoxy-2-mercapto-1H-benzimidazole
-
Reactants : 4-Difluoromethoxy-o-phenylenediamine and carbon disulfide (CS₂) in ethanolic KOH.
-
Mechanism : Cyclization via xanthate intermediate formation, followed by acidic hydrolysis to liberate the thiol.
Reaction Parameters :
Step 2: Thiol Chlorination
-
Chlorinating Agents : Cl₂ gas, SOCl₂, or PCl₅ in inert solvents (e.g., CH₂Cl₂).
-
Mechanism : Oxidative chlorination displaces -SH with -Cl.
Optimized Conditions :
Characterization :
Multi-Step Industrial Synthesis (Patent CN103819409A)
This scalable method emphasizes cost efficiency and minimal pollution, suitable for bulk production.
Pathway:
-
Etherification : Acetaminophen → 4-difluoromethoxy acetanilide (Freon-11, NaOH).
-
Nitration : Introduce nitro group ortho to difluoromethoxy.
-
Hydrolysis : Remove acetyl protection (NaOH, reflux).
-
Reduction : Nitro to amine (H₂, FeCl₃/charcoal).
-
Redox Cyclization : React with sodium ethyl xanthate to form thiol, followed by chlorination.
Advantages :
Comparative Analysis of Methods
| Parameter | Cyclocondensation | Thiol Chlorination | Industrial Synthesis |
|---|---|---|---|
| Starting Material | Diamine + Chloroacetyl chloride | Thiol intermediate | Acetaminophen |
| Reaction Steps | 3 | 2 | 5 |
| Total Yield | 56–70% | 70–85% | 68% |
| Cost Efficiency | Moderate | High | High |
| Scalability | Lab-scale | Pilot-scale | Industrial |
| Key Advantage | Direct synthesis | High purity | Low pollution |
Critical Considerations
-
Regioselectivity : The difluoromethoxy group’s electron-withdrawing nature directs nitration and cyclization to the desired positions.
-
Byproducts : Thiol oxidation to disulfides may occur during chlorination; rigorous inert atmosphere (N₂) is essential.
-
Green Chemistry : Patent CN103819409A replaces toxic solvents (e.g., CS₂) with ethanol, reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(difluoromethoxy)-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzimidazoles, biaryl compounds, and various oxidized or reduced derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Chloro-5-(difluoromethoxy)-1H-benzimidazole serves as a versatile building block in organic synthesis. It is utilized to create more complex compounds through various chemical reactions, including nucleophilic substitution and coupling reactions. The presence of the difluoromethoxy group enhances its reactivity, making it suitable for synthesizing derivatives with diverse functional groups .
Biological Activities
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit notable antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested for their minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results .
Anticancer Potential
The compound has also been investigated for its potential anticancer properties. Various studies have highlighted the ability of benzimidazole derivatives to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have shown efficacy against different cancer cell lines, suggesting that this compound could be a candidate for further development in oncology .
Antiviral Activity
Recent research has explored the antiviral properties of benzimidazole derivatives, including their effectiveness against viruses such as HIV and hepatitis B and C. Compounds derived from benzimidazole structures have been shown to inhibit viral replication, making them potential leads in antiviral drug development .
Medicinal Chemistry
Drug Development
The compound is being studied for its potential role in drug development targeting specific enzymes or receptors involved in disease processes. Its structural features allow it to interact effectively with biological targets, which is crucial for designing new therapeutic agents .
Agrochemical Applications
Pesticide Development
In the agrochemical sector, compounds like this compound are being explored for their potential use in developing new pesticides. Their biological activity against plant pathogens and pests can contribute to more effective agricultural practices .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of benzimidazole derivatives, several compounds were identified that inhibited the growth of human cancer cell lines significantly. The mechanism involved the induction of apoptosis via mitochondrial pathways, showcasing the potential for developing new cancer therapies based on this class of compounds .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(difluoromethoxy)-1H-benzimidazole involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways: It interferes with cellular pathways by binding to active sites or altering the conformation of target proteins.
Effects: The binding of the compound to its target can inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues share the benzimidazole core but differ in substituents at positions 2 and 5. Below is a comparative overview:
Substituent Effects on Activity and Reactivity
- Electron-Withdrawing Groups (Cl, F) : Enhance stability and influence binding affinity in PPIs. Chlorine at position 2 improves metabolic resistance .
- Difluoromethoxy (-OCF₂H) : Increases lipophilicity and bioavailability compared to methoxy (-OCH₃) .
- Sulfinyl/Sulfonyl Groups : Critical for PPI activity, enabling covalent binding to proton pumps .
Biological Activity
2-Chloro-5-(difluoromethoxy)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound has the following molecular formula: C8H6ClF2N2O. It features a benzimidazole core, which is known for its pharmacological versatility. The presence of difluoromethoxy and chloro groups enhances its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study compared its efficacy against various bacterial strains using disc diffusion and minimum inhibitory concentration (MIC) methods.
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | Escherichia coli | 512 | 14 |
| Pseudomonas aeruginosa | 256 | 16 | |
| Staphylococcus aureus | 1024 | 10 |
These results suggest that the compound has moderate to potent activity against specific bacterial strains, particularly when compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HCT116 (colon cancer) and OVCAR-8 (ovarian cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 7.76 |
| OVCAR-8 | 9.76 |
These findings indicate that this compound may serve as a potential lead compound in cancer therapy due to its selective cytotoxicity against tumor cells .
The mechanism underlying the biological activity of this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and proliferation, contributing to its anticancer effects.
- Receptor Interaction : The difluoromethoxy group may enhance binding affinity to specific receptors, modulating cellular signaling pathways crucial for microbial resistance and cancer progression.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on the benzimidazole scaffold, including this compound. These derivatives were assessed for their antimicrobial and anticancer activities, revealing that modifications at the benzimidazole core significantly influenced their potency.
In another study, the compound was tested in combination with established antibiotics, revealing synergistic effects that enhanced antimicrobial efficacy against resistant strains of bacteria .
Q & A
Q. What are the standard synthetic routes for 2-chloro-5-(difluoromethoxy)-1H-benzimidazole, and how is the sulfinyl intermediate optimized?
The compound is typically synthesized via a two-step process: (1) coupling a mercaptobenzimidazole precursor with a substituted pyridinylmethyl chloride to form a thioether intermediate, followed by (2) oxidation to the sulfinyl derivative. For example, ε-phthalimidoperhexanoic acid in isopropyl alcohol/toluene at 20–55°C achieves oxidation with 82.8% yield . Optimization focuses on solvent choice (e.g., toluene for stability), temperature control (20–55°C to avoid over-oxidation), and stoichiometric ratios of oxidizing agents .
Q. Which spectroscopic techniques are most effective for characterizing structural purity?
Key methods include:
- IR spectroscopy : Identifies functional groups like sulfinyl (S=O, ~1030 cm⁻¹) and difluoromethoxy (C-F, 1100–1200 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for benzimidazole) .
- HPLC-MS : Validates purity (>98%) and detects sulfone byproducts from over-oxidation .
Q. How does the difluoromethoxy group influence the compound’s stability under varying pH conditions?
The difluoromethoxy group enhances metabolic stability compared to methoxy analogs due to reduced electron-withdrawing effects. Stability studies in simulated gastric fluid (pH 1–3) show <5% degradation over 24 hours, confirmed via HPLC tracking of the intact benzimidazole core .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in sulfoxidation yields across synthetic protocols?
Discrepancies in yields (e.g., 70–83% ) arise from:
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) predicts electrophilic regions (e.g., sulfinyl oxygen) for target binding. Docking studies with proton pump models (e.g., H⁺/K⁺ ATPase) identify steric clashes with bulky 3,4-dimethoxy pyridinyl groups, suggesting substituent trimming for improved affinity .
Q. What strategies resolve spectral overlaps in NMR analysis of regioisomeric impurities?
- 2D NMR (COSY, HSQC) : Distinguishes adjacent protons in benzimidazole (e.g., H-4 and H-6 in 5-substituted derivatives).
- Isotopic labeling : ¹⁹F NMR tracks difluoromethoxy orientation to confirm regiochemistry .
- Crystallography : Single-crystal X-ray structures validate assignments, as seen in analogs like ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate .
Key Methodological Recommendations
- Synthetic Optimization : Prioritize peracid oxidants in non-polar solvents for scalable sulfoxidation.
- Analytical Rigor : Combine 2D NMR and crystallography to resolve regioisomeric ambiguities.
- Computational Integration : Use docking studies early in derivative design to prioritize synthetic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
